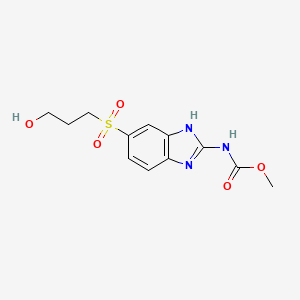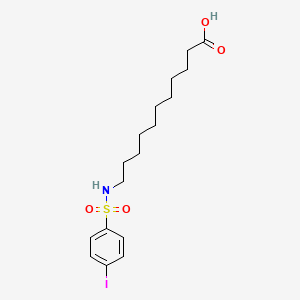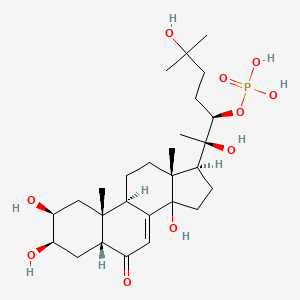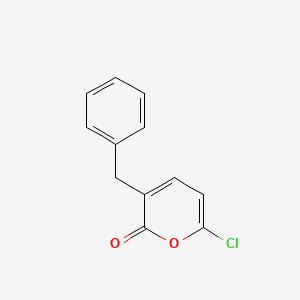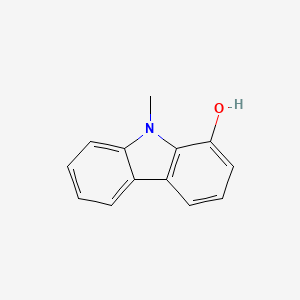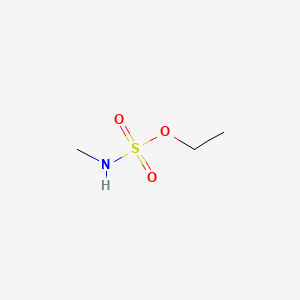![molecular formula C17H28N2O2 B1209914 N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide is a piperidinecarboxamide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Several compounds structurally similar to the query have been synthesized and evaluated for their antimicrobial properties. For example, Ravindra V. Chambhare et al. (2003) synthesized a series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives. These compounds demonstrated significant in vitro antibacterial and antimycobacterial activity against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as M. tuberculosis and M. avium strains. The antimicrobial activity was attributed to the presence of the thienopyrimidinone ring along with substituted amido or imino side chains (Chambhare, R. V., Khadse, B., Bobde, A. S., & Bahekar, R., 2003).
Potential Therapeutic Uses
Antineoplastic Applications : Analogues of piperidine and pyrimidine derivatives have been explored for their potential in cancer therapy. For instance, the synthesis and evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones revealed compounds with strong inhibition of human placental aromatase, an enzyme target for hormone-dependent breast cancer treatment. These derivatives showed stronger inhibition compared to aminoglutethimide, used in breast cancer therapy, indicating their potential as more effective treatments (Hartmann, R. & Batzl, C., 1986).
Neurological Applications : The compound BIBN4096BS, a 1-Piperidinecarboxamide derivative, has shown affinity for calcitonin gene-related peptide (CGRP) receptors, indicating its potential in alleviating migraine symptoms. The study by D. Hay et al. (2006) explored the determinants of BIBN4096BS's affinity for CGRP and amylin receptors, highlighting the role of receptor activity-modifying proteins (RAMPs) in conferring sensitivity to this antagonist. This research underscores the therapeutic potential of piperidinecarboxamide derivatives in treating migraines and possibly other neurological disorders (Hay, D., Christopoulos, G., Christopoulos, A., & Sexton, P., 2006).
properties
Product Name |
N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide |
|---|---|
Molecular Formula |
C17H28N2O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-(3-methylbutyl)-1-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H28N2O2/c1-13(2)6-9-18-17(20)15-7-10-19(11-8-15)12-16-5-4-14(3)21-16/h4-5,13,15H,6-12H2,1-3H3,(H,18,20) |
InChI Key |
HFPIDFFBVYFKEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCC(C)C |
Canonical SMILES |
CC1=CC=C(O1)CN2CCC(CC2)C(=O)NCCC(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



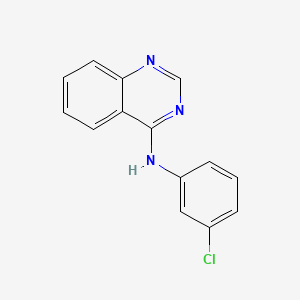
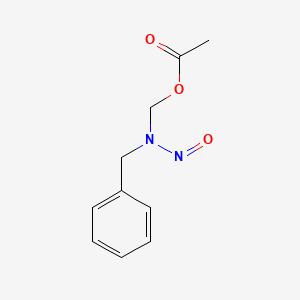
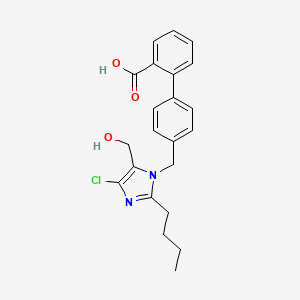
![[2-(Methylcarbamoyloxy)-3-[methyl(octadecyl)amino]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1209839.png)


